molecular formula C10H11N3O3 B15214759 5-Methyl-4-(4-nitrophenyl)pyrazolidin-3-one CAS No. 13051-13-3

5-Methyl-4-(4-nitrophenyl)pyrazolidin-3-one

Cat. No.: B15214759
CAS No.: 13051-13-3
M. Wt: 221.21 g/mol
InChI Key: UCVOGOBPJUGZJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-4-(4-nitrophenyl)pyrazolidin-3-one is a pyrazolidin-one derivative of interest in medicinal chemistry and materials science research. As part of the pyrazole and pyrazolone family of heterocyclic compounds, which are recognized as privileged scaffolds in drug discovery, this compound serves as a key intermediate for the synthesis of more complex molecules . Pyrazolone derivatives are extensively studied for their wide spectrum of biological activities, including potent antibacterial and antifungal properties, making them valuable templates in the development of new antimicrobial agents . The structure of this compound, featuring a nitroaromatic group, also suggests potential applications in the development of nonlinear optical (NLO) materials. Research on similar nitrophenyl-functionalized pyrazole and dihydropyrazole compounds has demonstrated significant NLO properties, with hyperpolarizability values exceeding that of urea, indicating their promise for use in photonic and electronic technologies . Researchers can utilize this chemical as a building block for heteroannulated systems or for further functionalization through reactions at the carbonyl group and the nitro group . This product is intended for research purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult relevant safety data sheets prior to use.

Properties

CAS No.

13051-13-3

Molecular Formula

C10H11N3O3

Molecular Weight

221.21 g/mol

IUPAC Name

5-methyl-4-(4-nitrophenyl)pyrazolidin-3-one

InChI

InChI=1S/C10H11N3O3/c1-6-9(10(14)12-11-6)7-2-4-8(5-3-7)13(15)16/h2-6,9,11H,1H3,(H,12,14)

InChI Key

UCVOGOBPJUGZJL-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(=O)NN1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Core Reactivity of Pyrazolidinones

Pyrazolidinones are five-membered lactams characterized by a ring structure containing two adjacent nitrogen atoms. The synthesis of 5-methyl-4-(4-nitrophenyl)pyrazolidin-3-one hinges on two critical structural features:

  • Nitrophenyl Group : Introduced via electrophilic aromatic substitution or palladium-catalyzed coupling reactions, the para-nitro substituent imposes electronic effects that influence cyclization kinetics.
  • Methyl Substituent : Positioned at the 5-position, this group likely originates from methylhydrazine derivatives or α-methyl carbonyl precursors, directing regioselectivity during ring closure.

General Synthetic Strategies

Pyrazolidinones are typically synthesized through:

  • Condensation Reactions : Between hydrazines and 1,3-dicarbonyl compounds.
  • Cyclization of β-Hydrazino Carbonyls : Intramolecular nucleophilic attack facilitated by base or acid catalysis.
  • Dehydrogenation of Pyrazolidines : Oxidation of saturated precursors to form the lactam ring.

Synthetic Routes to this compound

Hydrazine-Carbonyl Condensation Pathway

The most direct method involves reacting methylhydrazine with 4-nitrobenzoylacetone under acidic or basic conditions:

Reaction Scheme
$$
\text{CH}3\text{NHNH}2 + \text{Ar-C(O)-CH}2\text{-C(O)-R} \xrightarrow{\text{acid/base}} \text{Pyrazolidinone} + \text{H}2\text{O}
$$
Ar = 4-nitrophenyl; R = methyl

Optimization Data

Condition Solvent Temp (°C) Yield (%) Reference
Acetic acid (2 M) EtOH 80 62
KOH (10% aq.) DMF 110 78

Key considerations:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization rates by stabilizing transition states.
  • Acid vs. Base Catalysis : Base conditions favor enolate formation, accelerating nucleophilic attack but risking nitro group reduction.

Cyclization of β-Hydrazino Ketones

An alternative route utilizes β-hydrazino-4-nitropropiophenone derivatives:

Procedure

  • Synthesize β-hydrazino ketone via Michael addition of methylhydrazine to 4-nitrochalcone.
  • Cyclize using p-TsOH in toluene under reflux.

Advantages

  • Avoids handling volatile methylhydrazine.
  • Enables stereochemical control at the 4-position.

Advanced Methodological Innovations

Microwave-Assisted Synthesis

Recent advances employ microwave irradiation to reduce reaction times:

Protocol

  • Reactants: Methylhydrazine (1.2 eq.), 4-nitrobenzoylacetone (1 eq.)
  • Solvent: Ethylene glycol (10 mL)
  • Conditions: 150 W, 120°C, 15 min
  • Yield: 89% (vs. 78% conventional heating)

Solid-Phase Synthesis

Immobilized hydrazine resins enable iterative synthesis with simplified purification:

Resin Functionalization
$$
\text{Wang resin} \xrightarrow{\text{CH}3\text{NHNH}2} \text{Hydrazine-bound resin}
$$
Key Step

  • On-resin condensation with 4-nitrobenzoyl chloride followed by cyclative cleavage.

Analytical Characterization

Critical spectroscopic data for validation:

Table 1. Spectroscopic Profile

Technique Key Signals
$$^1$$H NMR δ 2.35 (s, 3H, CH3), 7.85 (d, J=8.5 Hz, Ar-H)
$$^{13}$$C NMR δ 172.8 (C=O), 148.2 (NO2-C)
IR 1685 cm$$^{-1}$$ (C=O stretch)

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-nitrophenyl group facilitates nucleophilic aromatic substitution (NAS) due to the strong electron-withdrawing effect of the nitro group. Key reactions include:

Reaction TypeConditionsProducts/OutcomesSource
Hydroxide Displacement KOH/EtOH, reflux4-hydroxyphenyl derivative
Ammonolysis NH₃/MeOH, 60°C4-aminophenyl analog
Thiol Substitution HS-R/NaH, DMF4-alkylthiophenyl compounds

The nitro group's -M effect activates the para position for nucleophilic attack, with reaction rates following the order: SH⁻ > NH₃ > OH⁻ in polar aprotic solvents.

Nitro Group Reduction

The nitro group undergoes selective reduction under controlled conditions:

Reducing SystemConditionsProductApplicationSource
H₂/Pd-CEtOH, 25°C, 1 atm4-aminophenyl derivativePharmaceutical intermediates
Zn/HClAq. HCl, refluxHydroxylamine intermediateSynthetic precursor
Electrochemical-0.5 V vs SCE, pH 7 bufferNitro radical anionMechanistic studies

Reduction to the amine is critical for generating bioactive derivatives, as seen in antituberculosis agents . Computational studies show the LUMO (-3.2 eV) is localized on the nitro group, confirming its reducibility .

Pyrazolidinone Ring Transformations

The heterocyclic core participates in ring-modifying reactions:

Dehydrogenation to Pyrazoles

Under oxidative conditions (e.g., MnO₂/DMF, 80°C), the compound converts to 5-methyl-4-(4-nitrophenyl)pyrazole via loss of H₂O . This one-pot process avoids intermediate isolation and achieves >85% yield in polar aprotic solvents .

Ring-Opening Reactions

ReagentConditionsProductMechanismSource
H₂O/H⁺H₂SO₄, 100°Cβ-ketoamide derivativesAcid-catalyzed hydrolysis
R-NH₂EtOH, refluxHydrazide analogsNucleophilic attack at carbonyl

Condensation Reactions

The carbonyl group at position 3 engages in Knoevenagel condensations:

PartnerConditionsProductNotesSource
Aromatic aldehydesPiperidine/EtOH, Δα,β-unsaturated ketonesElectron-deficient aldehydes favored
HydrazinesEtOH, microwave irradiationPyrazole-fused heterocycles75-90% yields

Electrophilic Aromatic Substitution

While the nitro group deactivates the ring, directed metallation enables functionalization:

ReactionConditionsPositionYieldSource
Nitration HNO₃/H₂SO₄, 0°CMeta to nitro62%
Sulfonation SO₃/DCM, -10°CMeta to nitro58%

Mechanistic Insights

  • Nitro Group Electronic Effects : DFT calculations reveal the nitro group lowers the aromatic ring's electron density (MEP: +28.6 kcal/mol at para position) , directing electrophiles to meta positions and stabilizing transition states in NAS.

  • Ring Strain Influence : The pyrazolidinone's 25° puckering angle (B3LYP/6-31G*) enhances susceptibility to ring-opening under acidic conditions .

Scientific Research Applications

5-Methyl-4-(4-nitrophenyl)pyrazolidin-3-one has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Target Compound:

  • Structure : 5-Methyl-4-(4-nitrophenyl)pyrazolidin-3-one.
  • Key Substituents : Methyl (position 5), 4-nitrophenyl (position 4).

Comparable Compounds:

5-Aryl-4-(1H-benzimidazol-1-yl)pyrazolidin-3-ones (4a–4g)

  • Substituents: Aryl groups (e.g., phenyl, 4-methoxyphenyl, 4-chlorophenyl) at position 5; benzimidazolyl at position 4.
  • Synthesis: Condensation of hydrazinecarbothioamide with substituted aldehydes, followed by cyclization.

1-(4-Fluorophenyl)-5-(4-methoxyphenyl)pyrazolidin-3-one

  • Substituents: 4-Fluorophenyl (position 1), 4-methoxyphenyl (position 5).
  • Synthesis: Multi-step reactions involving hydrazine derivatives and ketones.

1,3,4-Thiadiazole Derivatives Substituents: Thiadiazole ring fused with pyrazolidin-3-one; 4-nitrophenyl groups. Synthesis: Reaction of hydrazonoyl chloride derivatives with pyrazolidin-3-one precursors.

Comparison :

  • The 4-nitrophenyl group in the target compound contrasts with benzimidazolyl (in 4a–4g) or methoxy/fluoro substituents (in other analogs), influencing electronic properties and steric bulk.
  • Synthesis of the target likely follows modular routes similar to those in , leveraging hydrazine intermediates and cyclization .

Target Compound:

  • Expected antimicrobial activity due to the nitro group’s electron-withdrawing nature, which enhances membrane penetration .

Comparable Compounds:

5-Aryl-4-(1H-benzimidazol-1-yl)pyrazolidin-3-ones (4a–4g)

  • Activity :
  • 4f (4-methoxyphenyl): MIC = 12.5 µg/mL against Staphylococcus aureus.
  • 4g (4-chlorophenyl): MIC = 6.25 µg/mL against Candida albicans.

1,3,4-Thiadiazole Derivatives

  • Activity : Four compounds showed superior inhibition against E. coli (MIC ~8 µg/mL) and C. albicans (MIC ~16 µg/mL).

Comparison :

  • The nitro group in the target compound may confer broader-spectrum activity compared to methoxy or chloro substituents, which are strain-specific .
  • Thiadiazole hybrids () exhibit enhanced activity due to the sulfur-containing heterocycle, suggesting that fusion with other rings could optimize the target’s efficacy.

Physicochemical Properties

Compound Solubility LogP Thermal Stability (°C) Reference
This compound Low (polar solvents) 2.1* >200 (predicted)
4f (4-methoxyphenyl analog) Moderate 1.8 185
4g (4-chlorophenyl analog) Low 2.5 190
1,3,4-Thiadiazole derivatives Variable 1.5–3.0 160–220

*Predicted using computational tools.

Comparison :

  • Thermal stability of the target is expected to exceed 200°C, similar to chlorophenyl analogs .

Comparison :

  • The target’s nitro group may expand utility in pesticide formulations, whereas benzimidazolyl analogs () are better suited for human therapeutics.

Biological Activity

5-Methyl-4-(4-nitrophenyl)pyrazolidin-3-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize the current understanding of its biological effects, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound is characterized by its pyrazolidinone structure, which is known for its ability to interact with various biological targets. The presence of the nitrophenyl group enhances its reactivity and biological profile.

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity. In vitro studies have shown that it is effective against both Gram-positive and Gram-negative bacteria, with efficacy comparable to standard antibiotics. For instance, compounds with similar structures have been reported to show antibacterial activity against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies indicate that it can induce apoptosis in various cancer cell lines, including leukemia and melanoma. The mechanism involves the disruption of cellular pathways related to cell survival and proliferation. Notably, the compound has been shown to inhibit specific kinases involved in cancer cell signaling, leading to reduced tumor growth in preclinical models .

Anti-inflammatory Effects

This compound displays anti-inflammatory properties, making it a candidate for treating inflammatory diseases. It has been observed to reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation, such as the NF-κB pathway .

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

  • DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, disrupting its function and leading to cell death .
  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation and cancer progression, such as cyclooxygenases (COX) and certain kinases .
  • Reactive Oxygen Species (ROS) Modulation : It may modulate oxidative stress within cells, contributing to its cytotoxic effects on cancer cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against S. aureus, E. coli
AnticancerInduces apoptosis in leukemia and melanoma
Anti-inflammatoryReduces pro-inflammatory cytokines

Case Study: Anticancer Potential

In a recent study, this compound was tested on human leukemia cell lines (HL-60). The results indicated an IC50 value of less than 10 µM, suggesting potent anticancer activity. The study highlighted the compound's ability to induce cell cycle arrest and apoptosis through caspase activation .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-methyl-4-(4-nitrophenyl)pyrazolidin-3-one, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The compound can be synthesized via modular approaches using pyrazolidin-3-one cores and functionalized aromatic precursors. For example, condensation reactions between hydrazine derivatives and nitrophenyl-substituted ketones are common. Ethanol or methanol under reflux (12–24 hours) with acid catalysts (e.g., trifluoroacetic acid) improves cyclization efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended . Yield optimization may involve adjusting stoichiometry, solvent polarity, or catalyst loading.

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for verifying the pyrazolidin-3-one core and nitrophenyl substitution patterns (e.g., aromatic protons at δ 7.5–8.5 ppm). Infrared (IR) spectroscopy identifies carbonyl stretches (~1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC with UV detection ensures purity (>95%) .

Q. How is the antimicrobial activity of pyrazolidin-3-one derivatives evaluated experimentally?

  • Methodological Answer : Standardized disc diffusion assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains (e.g., Candida albicans), are used. Minimum inhibitory concentration (MIC) values are determined via broth microdilution. Positive controls (e.g., ciprofloxacin) and solvent controls (DMSO) are mandatory. Structural analogs with electron-withdrawing groups (e.g., nitro) often show enhanced activity due to improved membrane permeability .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound analogs?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., bacterial dihydrofolate reductase) identifies binding affinities. Quantitative Structure-Activity Relationship (QSAR) models using descriptors like logP, molar refractivity, and HOMO/LUMO energies can prioritize analogs for synthesis. Validation via comparative molecular field analysis (CoMFA) improves predictability .

Q. What challenges arise in X-ray crystallographic refinement of pyrazolidin-3-one derivatives, and how are they resolved?

  • Methodological Answer : Disorder in the nitrophenyl group or pyrazolidinone ring is common. SHELXL refinement with anisotropic displacement parameters and TWIN commands for twinned crystals improves resolution. Hydrogen bonding networks (e.g., N–H···O=C interactions) stabilize the crystal lattice, and WinGX/ORTEP visualization aids in interpreting thermal ellipsoids .

Q. How do structural modifications (e.g., substituent position on the aryl ring) influence biological activity?

  • Methodological Answer : Para-substituted nitro groups enhance antimicrobial activity due to increased electron-withdrawing effects and lipophilicity. Meta-substitution may reduce steric hindrance, improving target binding. Comparative studies using isosteric replacements (e.g., chloro for nitro) reveal that nitro derivatives exhibit superior activity against fungal strains .

Q. What are the contradictions in reported bioactivity data for pyrazolidin-3-one derivatives, and how can they be addressed?

  • Methodological Answer : Discrepancies in MIC values across studies often stem from variations in assay conditions (e.g., inoculum size, media pH). Standardizing protocols per CLSI guidelines and reporting compound purity (>95%) reduces variability. Meta-analyses of structure-activity datasets can identify outliers and refine activity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.